molecular formula C21H15NO7 B3403115 (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate CAS No. 1105220-24-3

(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate

Cat. No.: B3403115
CAS No.: 1105220-24-3
M. Wt: 393.3 g/mol
InChI Key: LYDMYYGGVSYANW-KXFIGUGUSA-N
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Description

(Z)-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is a structurally complex molecule featuring two benzo[d][1,3]dioxol-5-yl (benzodioxole) moieties linked via an isoxazole ring and an acrylate ester group. The benzodioxole groups are known for their electron-rich aromatic systems, which enhance molecular stability and influence pharmacological properties such as receptor binding and metabolic resistance . The (Z)-configuration of the acrylate group introduces stereochemical specificity, which may impact biological activity and intermolecular interactions .

Structural confirmation via ¹H NMR, ¹³C NMR, and HRMS is standard for such compounds, as demonstrated in related studies .

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl (Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO7/c23-21(6-2-13-1-4-16-19(7-13)27-11-25-16)24-10-15-9-18(29-22-15)14-3-5-17-20(8-14)28-12-26-17/h1-9H,10-12H2/b6-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDMYYGGVSYANW-KXFIGUGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)OCC3=NOC(=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\C(=O)OCC3=NOC(=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate is a complex organic compound that combines an isoxazole ring with benzo[d][1,3]dioxole moieties. This structural combination suggests potential biological activities, particularly in medicinal chemistry. The compound's unique features may contribute to various pharmacological effects, including anticancer and anti-inflammatory properties.

Structural Characteristics

The compound can be described by the following chemical properties:

PropertyValue
Common Name This compound
CAS Number 1105203-51-7
Molecular Formula C22H19NO7
Molecular Weight 409.4 g/mol

Anticancer Properties

Preliminary studies indicate that compounds containing isoxazole and dioxole moieties exhibit significant anticancer activities. For instance, related compounds have shown cytotoxic effects on various cancer cell lines such as HepG2, HCT116, and MCF7. The IC50 values for these compounds were notably lower than those for standard drugs like doxorubicin, suggesting a promising potential for this compound in cancer treatment .

Compound NameIC50 (µM)Cancer Cell Line
Doxorubicin7.46HepG2
Doxorubicin8.29HCT116
Doxorubicin4.56MCF7
Test Compound< 4.52MCF7

The mechanisms of action for these compounds often involve the inhibition of key pathways such as the EGFR signaling pathway and the induction of apoptosis through mitochondrial pathways .

Immunomodulatory Effects

Isoxazole derivatives have been reported to possess immunoregulatory properties. Studies suggest that they can modulate immune responses by affecting cytokine production and T-cell activation . The compound's ability to influence immune functions could be valuable in treating autoimmune diseases and inflammatory conditions.

Study on Isoxazole Derivatives

A review on isoxazole derivatives highlighted their potential as regulators of immune functions. Specific compounds exhibited strong anti-inflammatory effects and were effective in models of arthritis and colitis . This indicates that this compound may also share similar immunomodulatory properties.

Mechanistic Insights

Research has shown that isoxazole derivatives can inhibit TNFα production and modulate NFκB signaling pathways. These effects are crucial in reducing inflammation and could be leveraged in therapeutic applications .

Scientific Research Applications

The compound (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate, also known by its CAS number 1105220-24-3, is a molecule with potential applications in medicinal chemistry, particularly as a lead compound for drug development . The compound features an isoxazole ring, known for its biological activity, and a benzo[d][1,3]dioxole moiety that enhances its structural diversity.

The intricate structure of this compound suggests several potential applications:

  • Medicinal Chemistry: As a lead compound for drug development.
  • Chemical Reactivity: The acrylate component contributes to its potential reactivity in various chemical transformations. These reactions can be utilized to modify the compound for enhanced biological activity or to create derivatives with novel properties.

Interaction Studies

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:

  • Target Binding : Identifying specific protein targets.
  • Cellular Uptake : Investigating how the compound is absorbed by cells.
  • Metabolic Pathways : Understanding how the compound is metabolized in the body.

Related Compounds

Several compounds share structural features with this compound:

Compound NameStructural FeaturesBiological Activity
Isoxazole DerivativesIsoxazole ringAntimicrobial, anticancer
Dioxole-containing CompoundsBenzo[d][1,3]dioxoleAnti-inflammatory
Dimethoxyphenyl DerivativesDimethoxy-substituted phenylVarious pharmacological effects

Chemical Reactions Analysis

Michael Addition Reactions

The α,β-unsaturated acrylate ester can undergo Michael additions with nucleophiles (e.g., alcohols, amines, or thiols) under phosphine catalysis. For example:

  • Phosphine-catalyzed hydroalkoxylation : Trimethylphosphine (PMe₃) facilitates the addition of alcohols to the acrylate’s β-carbon, forming β-alkoxy esters .
    Mechanism :

    • Nucleophilic attack by the phosphine on the α-carbon, generating a zwitterionic intermediate.

    • Deprotonation of the alcohol by the phosphonium enolate.

    • Conjugate addition of the alkoxide to the acrylate, followed by proton transfer .

Reaction Type Conditions Product
HydroalkoxylationPMe₃ (5 mol%), CH₂Cl₂, RTβ-Alkoxy acrylate derivatives

Ester Hydrolysis

The acrylate ester is susceptible to hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Yields the corresponding carboxylic acid.

  • Basic hydrolysis (saponification) : Produces the acrylate salt, which can be acidified to the free acid.

Condition Reagent Product
AcidicH₂SO₄, H₂O, Δ3-(Benzo[d] dioxol-5-yl)acrylic acid
BasicNaOH, H₂O, EtOHSodium acrylate salt

Ring-Opening Reactions

Under strong acidic or reductive conditions, the isoxazole ring may undergo ring-opening :

  • Acid-mediated hydrolysis : Yields β-keto amides or esters.

  • Reductive cleavage (e.g., H₂/Pd-C): Produces enamines or amino alcohols.

Demethylenation

The methylenedioxy group (benzo[d] dioxole) can be cleaved under acidic conditions to form dihydroxybenzene derivatives:

  • Reagent : HBr/AcOH or BBr₃ in CH₂Cl₂.

  • Product : Catechol derivatives with free phenolic -OH groups.

Electrophilic Aromatic Substitution

The electron-rich benzo[d] dioxole ring can undergo nitration or halogenation at the para position relative to the dioxole oxygen .

Reaction Reagent Position Product
NitrationHNO₃/H₂SO₄, 0°CC-55-Nitrobenzo[d] dioxole derivative
BrominationBr₂, FeBr₃C-55-Bromobenzo[d] dioxole derivative

Diels-Alder Reactions

The acrylate’s α,β-unsaturated carbonyl system acts as a dienophile in Diels-Alder reactions with conjugated dienes (e.g., cyclopentadiene), yielding six-membered cyclohexene derivatives.

Dienophile Diene Conditions Product
Acrylate groupCyclopentadieneToluene, ΔBicyclic cyclohexene adduct

Photochemical Reactions

The conjugated acrylate system may undergo [2+2] photocycloaddition under UV light, forming cyclobutane derivatives. This reaction is stereospecific and depends on the Z-configuration of the acrylate.

Comparative Reactivity Table

Functional Group Reaction Type Reactivity Key Influences
α,β-Unsaturated acrylateMichael additionHighElectron-deficient β-carbon
Isoxazole ringCycloadditionModerateSteric hindrance from substituents
Benzo[d] dioxoleElectrophilic substitutionLowElectron-donating methylenedioxy group

Mechanistic Insights

  • Michael Addition : The zwitterionic phosphonium intermediate stabilizes the transition state, lowering the activation energy .

  • Ester Hydrolysis : Base-mediated mechanisms proceed via tetrahedral intermediates, while acid-catalyzed routes involve oxonium ion formation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several benzodioxole derivatives reported in the evidence. Key comparisons include:

Compound Core Structure Functional Groups Key Features Reference
Target Compound Isoxazole-linked benzodioxoles Acrylate ester, (Z)-configuration Stereospecificity, dual benzodioxole motifs -
Ethyl 3,3-diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl) acrylate Oxadiazole-thione Acrylate ester, diphenyl groups Anticonvulsant potential, sulfur-containing heterocycle
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazole Pyrazole Hydrazide, tert-butyl group Anticonvulsant activity, rigid bicyclic system
(Z)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(5-benzoyl-4-phenylthiazol-2-yl)acrylamide Thiazole Acrylamide, benzoyl group High purity (>95%), kinase inhibition potential

Key Observations :

  • Benzodioxole Motifs : All compounds utilize benzodioxole for aromatic stability. The target compound’s dual benzodioxole groups may enhance π-π stacking interactions compared to single-benzodioxole analogs like those in .
  • Heterocyclic Cores : The isoxazole ring in the target compound differs from oxadiazole or pyrazole cores, affecting electronic properties and bioavailability.

Key Observations :

  • Coupling Reagents : HATU/DIPEA-mediated couplings (used in ) typically achieve higher purity (>95%) compared to K₂CO₃-based alkylation (70% purity in ).
  • Yield Challenges : Bulky substituents (e.g., tert-butyl in ) or stereochemical requirements (e.g., (Z)-configuration) often reduce yields.

Key Hypotheses for Target Compound :

  • Dual benzodioxole groups may enhance blood-brain barrier penetration, relevant for CNS-targeted therapies .
  • The isoxazole core could confer anti-inflammatory or antimicrobial activity, as seen in other isoxazole derivatives .

Structural Comparison via NMR and Computational Methods

highlights NMR-based structural comparisons, where chemical shifts in regions A (positions 39–44) and B (positions 29–36) differentiate analogs . For the target compound, NMR analysis would likely reveal distinct shifts in the acrylate and isoxazole regions compared to pyrazole or oxadiazole analogs.

Graph-based comparison methods (e.g., fingerprinting vs. graph isomorphism ) could quantify similarities:

  • Fingerprint Methods : The target compound’s benzodioxole and acrylate groups would align with analogs in .
  • Graph Isomorphism : NP-hard challenges arise due to the compound’s size, but heuristic algorithms may identify functional group overlaps .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing (Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, cyclization, and esterification. For example, derivatives with benzo[d][1,3]dioxol groups are often synthesized by reacting hydrazides with ketones under acidic conditions (e.g., POCl₃), followed by purification via recrystallization or column chromatography. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and optimizing stoichiometry to achieve high yields (e.g., 53–90% yields reported for analogous compounds) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they applied?

  • Methodological Answer :

  • ¹H/¹³C NMR : Critical for confirming proton environments and carbon frameworks. For example, benzo[d][1,3]dioxol protons resonate as singlets near δ 5.93 ppm, while pyrazoline protons appear as multiplet signals .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., observed m/z 392.64 for a derivative with calculated 392.18) .
  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches near 1700 cm⁻¹ for esters) .

Advanced Research Questions

Q. How can synthetic yields be improved for structurally complex benzo[d][1,3]dioxol derivatives?

  • Methodological Answer :

  • Optimize Reaction Conditions : Prolonged reflux times (e.g., 48 hours at 80°C in DMF) enhance conversion, as seen in analogous ester syntheses .
  • Purification Strategies : Use gradient column chromatography (e.g., hexane/EtOAc mixtures) to resolve polar byproducts .
  • Catalyst Screening : Acidic catalysts (e.g., POCl₃) improve cyclization efficiency, while inert atmospheres reduce oxidation .

Q. How should researchers address discrepancies in reported spectral data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., δ 5.35 ppm for pyrazoline-H in derivatives ).
  • Isotopic Purity : Use deuterated solvents (e.g., CDCl₃) to avoid solvent interference in NMR .
  • Repetition : Replicate synthesis under controlled conditions to verify reproducibility .

Q. What experimental designs are suitable for evaluating the biological activity of this compound (e.g., anticonvulsant effects)?

  • Methodological Answer :

  • In Vivo Models : Use maximal electroshock (MES) or pentylenetetrazole (PTZ) tests in rodents to assess seizure suppression .
  • Dose-Response Studies : Administer graded doses (e.g., 30–100 mg/kg) and monitor latency to clonic-tonic seizures .
  • Control Groups : Include reference drugs (e.g., phenytoin) and vehicle controls to validate assay sensitivity .

Q. How can computational methods complement experimental data for structural elucidation?

  • Methodological Answer :

  • DFT Calculations : Predict NMR chemical shifts and compare with experimental data to resolve stereochemical ambiguities .
  • Molecular Docking : Simulate interactions with biological targets (e.g., GABA receptors) to rationalize anticonvulsant activity .

Data Analysis and Contradiction Resolution

Q. What strategies resolve low reproducibility in synthesizing benzo[d][1,3]dioxol-based esters?

  • Methodological Answer :

  • Moisture Control : Use anhydrous solvents and molecular sieves to prevent hydrolysis of esters .
  • Reagent Purity : Ensure fresh reagents (e.g., CS₂ for thiolation) to avoid side reactions .
  • Real-Time Monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates .

Tables of Key Data

Property Example Values Source
Melting Point Range136–232°C (varies by substituent)
MS m/z (Observed/Calculated)470.34/470.1 (M⁺), 392.64/392.18 (M⁺)
¹H NMR (δ, ppm)5.93 (OCH₂O), 3.89 ((OCH₃)₃)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate
Reactant of Route 2
Reactant of Route 2
(Z)-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 3-(benzo[d][1,3]dioxol-5-yl)acrylate

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